Benzofuran-7-ylmethanol
Overview
Description
Benzofuran-7-ylmethanol, also known as 1-Benzofuran-7-ylmethanol, is a compound with the molecular weight of 148.16 . It is a liquid at ambient temperature .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of Benzofuran-7-ylmethanol consists of 9 Carbon atoms, 8 Hydrogen atoms, and 2 Oxygen atoms . The InChI code is1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
. Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions. For example, the Pd-catalyzed intramolecular Heck reaction is a well-known reaction in the construction of the benzofuran ring .Physical And Chemical Properties Analysis
Benzofuran-7-ylmethanol is a liquid at ambient temperature . Its molecular weight is 148.16 .Scientific Research Applications
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Antimicrobial Agents
- Scientific Field: Pharmacology and Microbiology .
- Summary of Application: Benzofuran and its derivatives have been found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and target microbe. Unfortunately, the exact details are not provided in the source .
- Results or Outcomes: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
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Anticancer Therapeutic Agents
- Scientific Field: Oncology and Pharmacology .
- Summary of Application: Benzofuran-based compounds have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and target cancer cell line. Unfortunately, the exact details are not provided in the source .
- Results or Outcomes: Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .
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Anti-Oxidative Agents
- Scientific Field: Biochemistry and Pharmacology .
- Summary of Application: Benzofuran compounds have shown strong anti-oxidative activities . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and the oxidative stress model used. Unfortunately, the exact details are not provided in the source .
- Results or Outcomes: The anti-oxidative activities of benzofuran compounds make them potential natural drug lead compounds .
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Anti-Viral Agents
- Scientific Field: Virology and Pharmacology .
- Summary of Application: Some benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and target virus. Unfortunately, the exact details are not provided in the source .
- Results or Outcomes: The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
Safety And Hazards
Future Directions
Benzofuran and its derivatives have been attracting attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
1-benzofuran-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYZLIPNLVAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596266 | |
Record name | (1-Benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-7-ylmethanol | |
CAS RN |
209256-55-3 | |
Record name | (1-Benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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